REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CO[CH:10](OC)[CH2:11]Br.Br>C(O)C>[N:1]1[CH:10]=[CH:11][N:3]2[CH:4]=[CH:5][N:6]=[CH:7][C:2]=12
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1
|
Name
|
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |